molecular formula C6H9F3O B2607228 3-(2,2,2-Trifluoroethyl)cyclobutan-1-ol CAS No. 2360058-70-2

3-(2,2,2-Trifluoroethyl)cyclobutan-1-ol

Cat. No.: B2607228
CAS No.: 2360058-70-2
M. Wt: 154.132
InChI Key: QRDJAYOLWSIONJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,2-Trifluoroethyl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with 2,2,2-trifluoroethyl magnesium bromide (a Grignard reagent) under anhydrous conditions. The reaction proceeds via nucleophilic addition of the Grignard reagent to the carbonyl group of cyclobutanone, followed by hydrolysis to yield the desired alcohol.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(2,2,2-Trifluoroethyl)cyclobutan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-(2,2,2-Trifluoroethyl)cyclobutan-1-ol is used as a building block in organic synthesis. Its unique trifluoroethyl group imparts distinct electronic properties, making it valuable in the development of novel compounds .

Biology and Medicine: The compound’s fluorinated structure can enhance the metabolic stability and lipophilicity of pharmaceuticals. It is used in medicinal chemistry to modify lead compounds and improve their biological activity .

Industry: In the chemical industry, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications requiring high chemical resistance and stability .

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethyl)cyclobutan-1-ol is primarily related to its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. The trifluoroethyl group can influence the compound’s binding affinity to molecular targets, such as enzymes and receptors, by altering the electronic environment and steric properties .

Properties

IUPAC Name

3-(2,2,2-trifluoroethyl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O/c7-6(8,9)3-4-1-5(10)2-4/h4-5,10H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDJAYOLWSIONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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